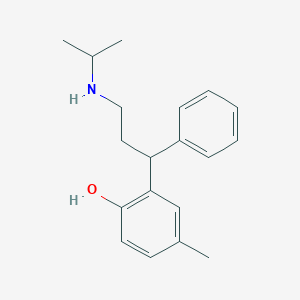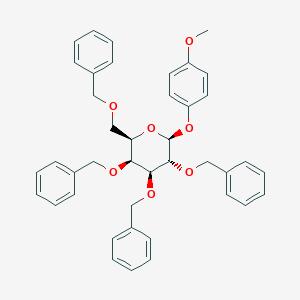
4-(2-Fluoro-4-nitrophenyl)morpholine
Übersicht
Beschreibung
“4-(2-Fluoro-4-nitrophenyl)morpholine” is a chemical compound with the linear formula C10H11FN2O3 . It is a key intermediate in the synthesis of Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
Synthesis Analysis
The synthesis of “4-(2-Fluoro-4-nitrophenyl)morpholine” involves eight consecutive reactions, taking about 60 hours . One of the most prolonged steps, lasting about 11 hours, is the reaction between morpholine and 2,4-difluoronitrobenzene to produce "4-(2-Fluoro-4-nitrophenyl)morpholine" .Molecular Structure Analysis
The molecular structure of “4-(2-Fluoro-4-nitrophenyl)morpholine” is represented by the formula C10H11FN2O3 . The monoisotopic mass of the compound is 226.075363 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Fluoro-4-nitrophenyl)morpholine” include a density of 1.3±0.1 g/cm3, boiling point of 380.9±42.0 °C at 760 mmHg, and a flash point of 184.2±27.9 °C . It has a molar refractivity of 54.6±0.3 cm3, and a molar volume of 168.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
1. Application in the Synthesis of Linezolid
- Summary of Application : “4-(2-Fluoro-4-nitrophenyl)morpholine” is a key intermediate in the synthesis of Linezolid , a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
- Results/Outcomes : The successful synthesis of Linezolid, an effective pharmaceutical against Gram-positive pathogens .
2. Application in the Synthesis of Novel Derivatives
- Summary of Application : “4-(2-Fluoro-4-nitrophenyl)morpholine” is used in the synthesis of novel derivatives . These derivatives have been evaluated for their biological activity.
- Methods of Application/Experimental Procedures : The nitro group of “4-(2-Fluoro-4-nitrophenyl)morpholine” is reduced, and the resulting amine is treated sequentially with ethyl bromoacetate, hydrazine hydrate, and carbon disulfide .
- Results/Outcomes : The synthesized compounds were screened for their antimicrobial and enzyme inhibition activities .
3. Application in Microreactors
- Summary of Application : The continuous production of “4-(2-Fluoro-4-nitrophenyl)morpholine” was explored in microfluidic devices . This compound is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
- Methods of Application/Experimental Procedures : The production of “4-(2-Fluoro-4-nitrophenyl)morpholine” in micro- and millireactors was evaluated by Computational Fluid Dynamics (CFD). An optimization of operating conditions (temperature, reactants molar ratio, and residence time) was performed .
- Results/Outcomes : The optimal production rate was noticed at 105°C, molar ratio of 4, and a residence time of 50 seconds. The devices exhibited production rate about 1.5–7.5 g/h, equivalent to the reported in literature, keeping high levels of limiting reactant conversions (≈ 99%) and considerable selectivities (≥ 10%) .
4. Application in Antibacterial Evaluation
- Summary of Application : “4-(2-Fluoro-4-nitrophenyl)morpholine” is used in the synthesis of novel compounds that have been evaluated for their antibacterial activity .
- Results/Outcomes : Among the test compounds, one exhibited potent antibacterial activity with a minimum inhibitory concentration value of 114±1.98 µg/mL against Enterobacter aerogenes, and 75±0.81 µg/mL against Bacillus subtilis .
5. Application in the Synthesis of Antidiabetic and Antimigraine Drugs
Safety And Hazards
Zukünftige Richtungen
The continuous production of “4-(2-Fluoro-4-nitrophenyl)morpholine” was explored in Microfluidic devices . This approach resulted in process intensification features such as shorter residence times, faster mixing, and improved safety when working with hazardous or toxic substances . The optimal production rate was noticed at 105 °C, with a reactants molar ratio (MR) of 4, and a residence time (τ) of 50 seconds . This could be a promising direction for future research and development in the synthesis of this compound.
Eigenschaften
IUPAC Name |
4-(2-fluoro-4-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQCFSSBZPZEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387723 | |
| Record name | 4-(2-fluoro-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-nitrophenyl)morpholine | |
CAS RN |
2689-39-6 | |
| Record name | 4-(2-Fluoro-4-nitrophenyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2689-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-fluoro-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Fluoro-4-nitrophenyl)morpholine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R3KP66K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


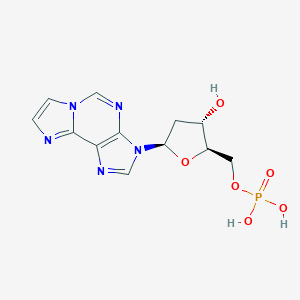
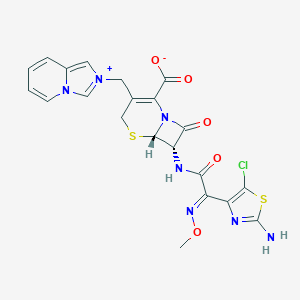
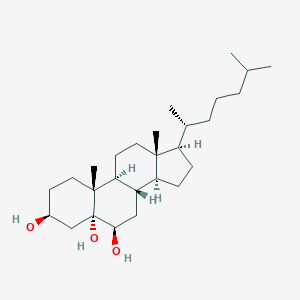
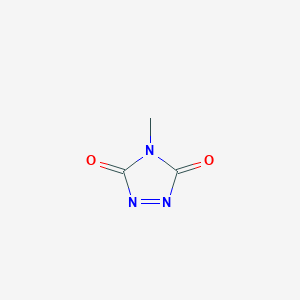

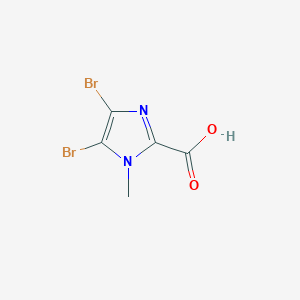
![5-[(Dimethylamino)methyl]-2-furanmethanol](/img/structure/B123954.png)
![ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B123958.png)
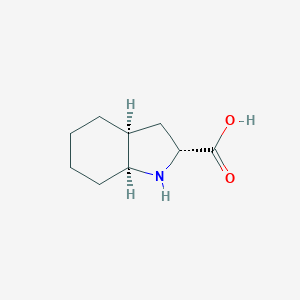
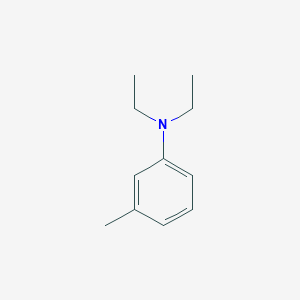
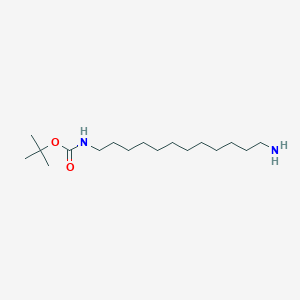
![5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide](/img/structure/B123966.png)
